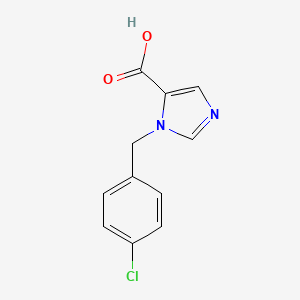

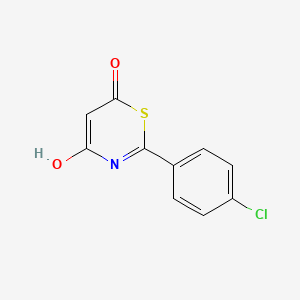

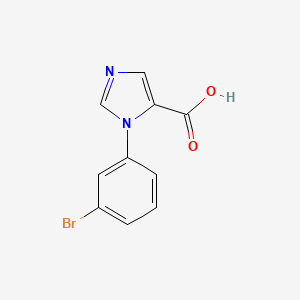

![molecular formula C10H7ClOS B3032399 3-Acetyl-5-chlorobenzo[b]thiophene CAS No. 16296-90-5](/img/structure/B3032399.png)

3-Acetyl-5-chlorobenzo[b]thiophene

概要

説明

Synthesis Analysis

The synthesis of thiophene derivatives has been a subject of interest due to their potential applications in various fields. In the case of 3-acetyl-5-chlorobenzo[b]thiophene, similar compounds have been synthesized through different methods. For instance, a related compound, 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene, was synthesized by reacting malononitrile with CS2 in the presence of K2CO3 under reflux in DMF, followed by a reaction with chloroacetone and cyclization . Another method involved the Friedel–Crafts acetylation of 5-chloro-benzo[b]thiophen to predominantly yield the 3-acetyl derivative . Additionally, 2,3-disubstituted benzo[b]thiophenes were prepared through palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for understanding their properties and reactivity. The molecular structure of a related compound was determined using X-ray crystallography, and the geometry was stabilized by intramolecular interactions . The molecular structure and spectroscopic properties were also calculated using DFT B3LYP/6-31G (d,p) method, showing good agreement with the experimental data .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that are characteristic of their functional groups. For example, the 3-acetyl derivative synthesized from 5-chloro-benzo[b]thiophen reacted with dimethylamine hydrochloride and formaldehyde in a Mannich reaction, and the keto-group was reduced with sodium borohydride . The 2,3-disubstituted benzo[b]thiophenes were obtained through coupling and cyclization reactions using different electrophiles . Hexachlorobenzo[b]thiophen reacted with n-butyl-lithium and magnesium to form Grignard reagents, and nucleophilic substitution reactions were observed with various nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The intramolecular charge transfer interactions and natural atomic charges were calculated for a related compound, indicating strong interactions that could affect the compound's reactivity . The compound was also evaluated for its cytotoxic effect against cancer cell lines, showing it to be non-toxic . The preparation and properties of 3-acetyl- and 3-formyl-5-halogenobenzo[b]thiophens were studied, revealing the usual properties of aromatic aldehydes and their reactivity in various reactions .

科学的研究の応用

Chemical Synthesis and Modification

3-Acetyl-5-chlorobenzo[b]thiophene and its derivatives are actively involved in chemical synthesis. For instance, the compound has been used in reactions to produce amino-, guanidino-, and ureido-compounds. Nitration, bromination, and acetylation of similar compounds have yielded various substituted products, demonstrating its versatility in chemical modifications and synthesis (Chapman, Clarke, & Manolis, 1972). Additionally, reactions involving Beckmann rearrangement and treatment with ferrous oxalate have been explored to generate various derivatives, showcasing the compound's potential in creating diverse chemical entities (Shanta, Scrowston, & Twigg, 1967).

Pharmaceutical and Medicinal Chemistry

This compound derivatives have shown promise in pharmaceutical and medicinal chemistry. The synthesis of benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles, which have been screened for antimicrobial and analgesic activities, is one such example. This indicates its potential utility in the development of new therapeutic agents (Kumara et al., 2009). Additionally, the synthesis of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, with observed anticancer activities, further highlights the compound's relevance in drug discovery and development (Atta & Abdel‐Latif, 2021).

Material Science and Catalysis

In the field of materials science and catalysis, this compound derivatives have been used to develop novel compounds with potential applications. For example, the synthesis of substituted benzo[b]thiophenes through acid-catalyzed cyclization has been explored, indicating the compound's utility in the creation of new materials with unique properties (Pié & Marnett, 1988). Moreover, the development of copper-catalyzed electrophilic chlorocyclization reactions using this compound derivatives demonstrates its application in facilitating novel synthesis techniques (Walter, Fallows, & Kesharwani, 2019).

Safety and Hazards

将来の方向性

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it is expected that more research will be conducted in this field in the future.

特性

IUPAC Name |

1-(5-chloro-1-benzothiophen-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClOS/c1-6(12)9-5-13-10-3-2-7(11)4-8(9)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMSMJRHOBFWDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC2=C1C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464381 | |

| Record name | 1-(5-Chloro-1-benzothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16296-90-5 | |

| Record name | 1-(5-Chloro-1-benzothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

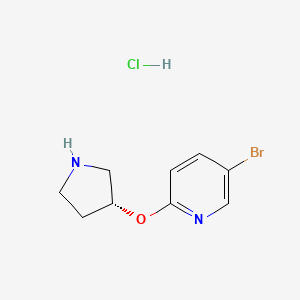

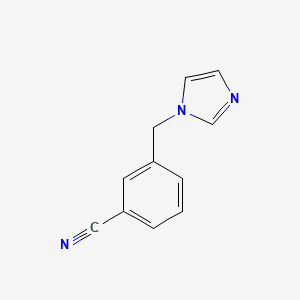

![5-(Aminomethyl)-3-[2-(3-chlorophenyl)ethyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B3032318.png)

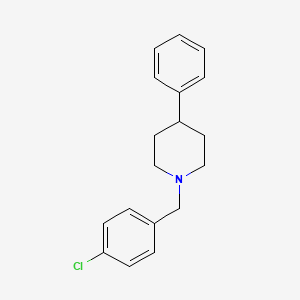

![Benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B3032325.png)

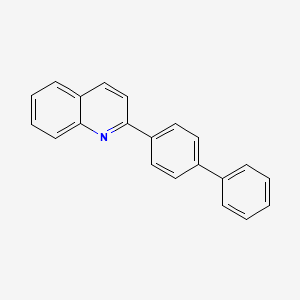

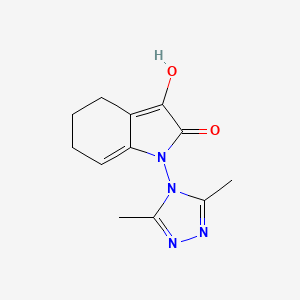

![2-Bromo-5-(4-methoxybenzyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3032326.png)

![1H-Pyrazol-5-ol, 4,4'-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-](/img/structure/B3032329.png)

![1-[(2-Fluorophenyl)methyl]cyclobutyl-methanamine](/img/structure/B3032335.png)